molecular formula C16H14ClN3OS B285596 N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B285596
M. Wt: 331.8 g/mol
InChI Key: DJIGGQJQDYLBKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: Benzimidazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of advanced materials with specific properties.

Biology

    Antimicrobial Agents: Benzimidazole derivatives are studied for their potential as antimicrobial agents.

    Enzyme Inhibitors: They can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Anticancer Agents: Some benzimidazole derivatives have shown promise as anticancer agents.

    Antiviral Agents: They are also explored for their antiviral properties.

Industry

    Dyes and Pigments: Benzimidazole derivatives are used in the production of dyes and pigments.

    Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of “N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(1H-benzimidazol-2-yl)thio]acetamide
  • N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]propionamide

Uniqueness

The unique structural features of “N-(3-CHLOROPHENYL)-2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE” may confer specific biological activities or chemical properties that distinguish it from other similar compounds. These differences can be in terms of binding affinity to targets, stability, or reactivity.

Properties

Molecular Formula

C16H14ClN3OS

Molecular Weight

331.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C16H14ClN3OS/c1-20-14-8-3-2-7-13(14)19-16(20)22-10-15(21)18-12-6-4-5-11(17)9-12/h2-9H,10H2,1H3,(H,18,21)

InChI Key

DJIGGQJQDYLBKS-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.